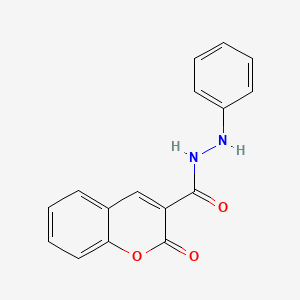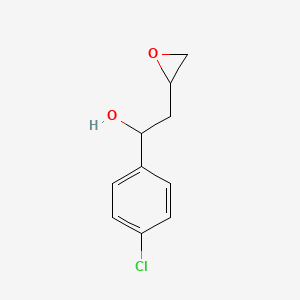![molecular formula C8H10N4O2 B13159476 [4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
[4-(N'-Hydroxycarbamimidoyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(N’-Hydroxycarbamimidoyl)phenyl]urea: is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea typically involves the reaction of 4-isocyanatophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(N’-Hydroxycarbamimidoyl)phenyl]urea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
作用機序
The mechanism of action of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
[4-(N’-Hydroxycarbamimidoyl)phenyl]boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a urea group.
Diethyl (5-Benzyl-2-(4-(N’-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate: This compound contains both amidoxime and phosphonyl functional groups and is studied for its antiparasitic properties.
Uniqueness: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is unique due to its urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from similar compounds.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(12-14)5-1-3-6(4-2-5)11-8(10)13/h1-4,14H,(H2,9,12)(H3,10,11,13) |
InChIキー |
LIXNCCCXFDABSG-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=N/O)/N)NC(=O)N |
正規SMILES |
C1=CC(=CC=C1C(=NO)N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


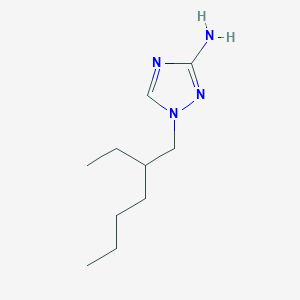
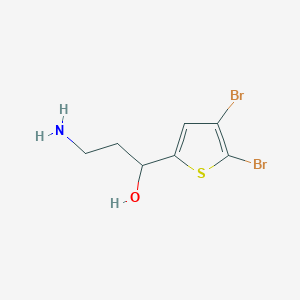
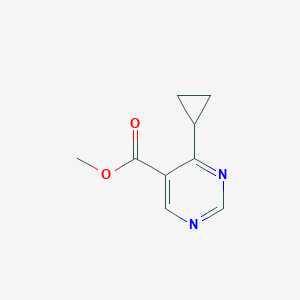
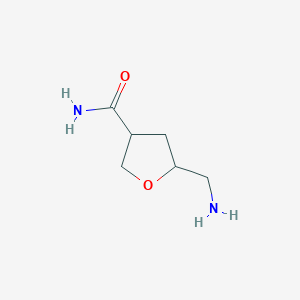
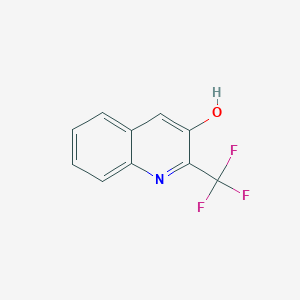
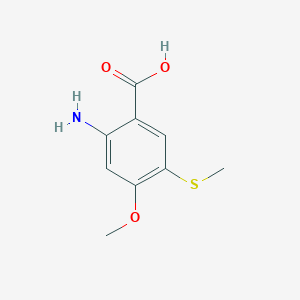

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
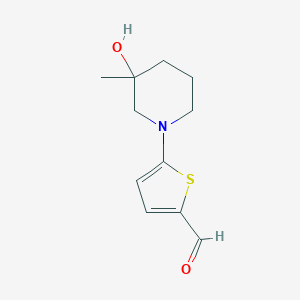

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
